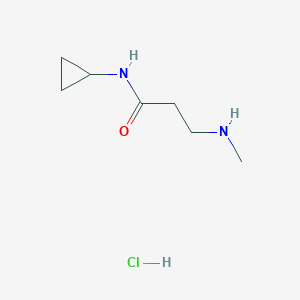
N-cyclopropyl-3-(methylamino)propanamide hydrochloride
Übersicht
Beschreibung
N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group, which is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. The presence of the methylamino group may contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.
- Receptor Activation : The compound has been shown to activate specific receptors involved in inflammatory responses. For instance, it acts as an agonist for the formyl peptide receptor 2 (FPR2), which plays a critical role in mediating immune responses and inflammation .
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, although detailed IC50 values remain to be fully characterized.
Case Study Analysis
- Anti-inflammatory Activity : In vitro studies with LPS-stimulated rat primary microglial cells demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a promising application in treating neuroinflammatory conditions .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier was assessed using human cerebral microvascular endothelial cells (hCMEC/D3). Results indicated good permeation rates, supporting its potential use in central nervous system disorders .
Comparative Biological Activity Data
The following table summarizes the biological activity data for this compound compared with other related compounds.
| Compound Name | Receptor Activation | Cytotoxicity IC50 (µM) | Anti-inflammatory Efficacy (%) |
|---|---|---|---|
| This compound | FPR2 Agonist | TBD | Significant reduction in IL-1β and TNF-α |
| Compound A | FPR1 Agonist | 25 | Moderate |
| Compound B | FPR2 Antagonist | 15 | Low |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopropyl and methylamino groups can significantly influence the biological activity of the compound. For instance, substituents on the aromatic rings have been shown to enhance receptor affinity and selectivity .
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSCKGEDSCKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















